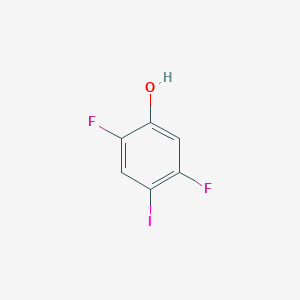

2,5-Difluoro-4-iodophenol

Description

Contextualization of Halogenated Aromatic Compounds in Contemporary Organic Synthesis

Halogenated aromatic compounds are a critical class of molecules in modern organic synthesis. google.comnih.gov Their utility stems from the diverse reactivity and unique physicochemical properties imparted by the halogen substituents. Phenols, in particular, are versatile precursors for a wide range of products, including pharmaceuticals, agrochemicals, and materials. nsf.govwikipedia.org The introduction of halogens onto the phenol (B47542) scaffold further expands their synthetic potential, allowing for a multitude of chemical transformations.

Halogenated phenols can be prepared through various methods, including the direct halogenation of phenols or the reaction of alkenylphenols with halogens. google.com These compounds serve as key intermediates in the synthesis of more complex molecules. For instance, they can be used to produce phenoxyacetic acids, which exhibit insecticidal, herbicidal, and fungicidal properties. google.com

Strategic Importance of Phenolic Hydroxyl, Fluorine, and Iodine Functionalities in Molecular Design

The combination of a phenolic hydroxyl group, fluorine atoms, and an iodine atom within a single molecule, as seen in 2,5-Difluoro-4-iodophenol, offers a powerful toolkit for molecular design.

Phenolic Hydroxyl Group: The hydroxyl group is a key functional group that can participate in a variety of chemical reactions. It can act as a directing group in electrophilic aromatic substitution and can be converted into other functional groups, such as ethers and esters. wikipedia.org In the context of drug design, the phenolic moiety can form crucial hydrogen bonds with biological targets. nsf.gov

Fluorine Atoms: The incorporation of fluorine into organic molecules can significantly alter their properties. nih.goveurekaselect.comresearchgate.netwikipedia.orgtandfonline.com Fluorine's high electronegativity and small size can enhance metabolic stability, increase lipophilicity (which can improve bioavailability), and modulate the acidity of nearby functional groups. nih.govtandfonline.com It is estimated that approximately 20-30% of all new approved drugs contain at least one fluorine atom. wikipedia.orgsigmaaldrich.com The C-F bond is significantly stronger than the C-H bond, making it more resistant to metabolic cleavage. tandfonline.com

Iodine Atom: The iodine atom is a versatile functional group in organic synthesis, primarily due to the relatively weak C-I bond. This makes iodine an excellent leaving group in various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. frontiersin.orgdoaj.org These reactions are fundamental for the construction of complex carbon-carbon and carbon-heteroatom bonds. Hypervalent iodine reagents, derived from iodinated compounds, are also powerful oxidizing agents in their own right. frontiersin.orgrsc.orgrsc.org

Overview of Research Trajectories for Difluoro-iodophenols as Advanced Building Blocks

Difluoro-iodophenols, including the titular compound this compound, are considered advanced building blocks in organic synthesis. sigmaaldrich.comlab-chemicals.com Their trifunctional nature allows for sequential and site-selective reactions, providing a strategic pathway to complex molecular architectures. Researchers are actively exploring their use in the synthesis of novel pharmaceuticals, agrochemicals, and functional materials. The ability to selectively functionalize the molecule at the hydroxyl, fluorine, or iodine positions provides a high degree of control and flexibility in synthetic design.

Compound Data

Properties

Molecular Formula |

C6H3F2IO |

|---|---|

Molecular Weight |

255.99 g/mol |

IUPAC Name |

2,5-difluoro-4-iodophenol |

InChI |

InChI=1S/C6H3F2IO/c7-3-2-6(10)4(8)1-5(3)9/h1-2,10H |

InChI Key |

NLZGPHLOMCHEMQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1F)I)F)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,5 Difluoro 4 Iodophenol and Analogues

Regioselective Synthesis of Fluoro- and Iodo-substituted Phenols

The precise installation of halogen atoms onto a phenolic ring is a cornerstone of synthesizing complex halogenated aromatic compounds. The directing effects of the hydroxyl group and the inherent reactivity of the aromatic system necessitate carefully designed strategies to achieve the desired regioselectivity.

Methodologies for Selective Halogenation (Iodination and Fluorination) of Phenolic Substrates

The selective introduction of iodine and fluorine onto a phenol (B47542) ring requires distinct approaches due to the differing reactivities of the halogens.

Iodination: The iodination of phenols can be achieved with high regioselectivity. For instance, the use of iodine in conjunction with hydrogen peroxide in water has been shown to be an efficient and selective method for the preparation of iodinated phenols, including those with electron-withdrawing groups. scielo.brresearchgate.netiaea.org This system can lead to ortho-iodination, and in some cases, di-iodination at the 2 and 6 positions. scielo.brresearchgate.net Another approach involves the use of thallium(I) acetate (B1210297) and iodine, which facilitates selective ortho-iodination of phenols. rsc.orgrsc.org This method is particularly useful for directing the iodine atom to the position adjacent to the hydroxyl group. rsc.org

Fluorination: Direct C-H bond fluorination of phenols is a more challenging transformation. One successful strategy employs a removable directing group, such as a 2-pyridyloxy auxiliary, to achieve site-selective fluorination. acs.orgacs.org This methodology demonstrates broad substrate scope and high functional group tolerance. acs.org Another powerful technique is deoxyfluorination, where the phenolic hydroxyl group is directly replaced by fluorine. Reagents like PhenoFluorMix have been developed for the efficient ipso-fluorination of phenols, converting them into aryl fluorides. organic-chemistry.org This method is notable for its operational simplicity and tolerance of various functional groups, although it can be sensitive to strong hydrogen-bond donors. organic-chemistry.orgnih.gov

The following table summarizes key reagents and their applications in the selective halogenation of phenols:

| Reagent/System | Halogen | Position Selectivity | Key Features |

| I₂ / H₂O₂ / H₂O | Iodine | Ortho | Efficient for phenols with electron-withdrawing groups. scielo.brresearchgate.net |

| Thallium(I) acetate / I₂ | Iodine | Ortho | Provides a convenient route to ortho-iodinated phenols. rsc.orgrsc.org |

| 2-pyridyloxy directing group | Fluorine | Site-selective C-H | Removable auxiliary allows for precise fluorination. acs.orgacs.org |

| PhenoFluorMix | Fluorine | ipso-substitution | Direct replacement of the hydroxyl group with fluorine. organic-chemistry.orgnih.gov |

Dearomatization-Rearomatization Sequences in Fluorophenol Functionalization

Dearomatization-rearomatization represents a sophisticated strategy for the functionalization of phenols. This approach temporarily disrupts the aromaticity of the phenol ring to enable specific transformations that would be difficult to achieve on the planar, aromatic system.

One notable application is the para-selective dearomatization of phenols through I(i)/I(iii) catalysis-based fluorination. nih.gov This process generates fluorinated cyclohexadienones, which can then be rearomatized to afford para-fluorinated phenols. nih.gov This method provides a valuable route to otherwise challenging substitution patterns.

Another example involves the palladium-catalyzed ortho-selective alkylation of phenols with primary alcohols. nih.gov This reaction proceeds through a dearomatization-rearomatization sequence, where the phenol is temporarily dearomatized to facilitate the introduction of an alkyl group at the ortho position. nih.gov While not a direct fluorination method, this strategy highlights the power of dearomatization in achieving regioselective functionalization of the phenolic core, which could be a precursor to a halogenated target.

Hypervalent iodine reagents, particularly those in the I(V) oxidation state, have emerged as mild and general reagents for the selective ortho-dearomatization of phenols. youtube.com This process can lead to the formation of ortho-quinones, which are versatile intermediates for further functionalization. youtube.com

The following table outlines different dearomatization strategies and their applications in phenol functionalization:

| Strategy | Reagent/Catalyst | Outcome |

| I(i)/I(iii) catalysis-based fluorination | I(i)/I(iii) catalyst | para-selective fluorination via fluorinated cyclohexadienones. nih.gov |

| Ortho-selective alkylation | Palladium catalyst | Introduction of alkyl groups at the ortho position. nih.gov |

| Oxidative dearomatization | I(V) hypervalent iodine | Formation of ortho-quinones for further modification. youtube.com |

Multistep Synthetic Routes via Precursors

The synthesis of complex molecules like 2,5-Difluoro-4-iodophenol often necessitates multistep pathways starting from simpler, readily available precursors. These routes allow for the sequential and controlled introduction of functional groups.

Design and Implementation of Routes from Substituted Benzenes

Synthesizing this compound can be envisioned starting from appropriately substituted benzene (B151609) derivatives. A plausible, though not explicitly detailed in the provided context, synthetic route could involve the initial synthesis of a difluorobenzene derivative, followed by regioselective introduction of the iodine and hydroxyl groups. The order of these introductions would be critical to ensure the correct final substitution pattern, governed by the directing effects of the existing substituents.

Synthesis through Transformation of Nitroaromatic Intermediates

Nitroaromatic compounds are versatile intermediates in organic synthesis due to the strong directing effect of the nitro group and its reducibility to an amino group, which can then be further transformed. A potential synthetic route to this compound could begin with a nitrodifluorobenzene. The nitro group would direct subsequent electrophilic iodination to a specific position. Following iodination, the nitro group could be reduced to an amine, which could then be converted to a hydroxyl group via a diazotization reaction followed by hydrolysis. The success of this route would depend on the regioselectivity of the iodination step and the compatibility of the functional groups throughout the reaction sequence.

Catalytic Approaches in Carbon-Halogen and Carbon-Oxygen Bond Formation

Catalytic methods play a crucial role in modern organic synthesis, offering efficient and selective ways to form key chemical bonds.

For carbon-halogen bond formation, silver(I)-catalyzed methods have been developed for the regio- and stereoselective synthesis of Z-fluorovinyl iodonium (B1229267) salts from alkynes. acs.org While not directly applicable to the synthesis of this compound, this highlights the use of metal catalysis in creating specific carbon-halogen bonds.

In the realm of carbon-oxygen bond formation, cooperative dual-catalytic systems employing a heterogeneous palladium catalyst with a Lewis acid have been shown to promote the tandem dearomatization/aldol condensation/rearomatization of phenols. acs.org This strategy allows for the selective ortho-alkylation of phenols. acs.org Such catalytic systems demonstrate the potential for developing sophisticated, one-pot procedures for the functionalization of phenolic compounds.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Hiyama, Chan-Lam)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been applied to the functionalization of halo-substituted phenols. mdpi.comyoutube.com These reactions typically involve an oxidative addition of an aryl halide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. youtube.com

The Sonogashira coupling , which forms a carbon-carbon bond between an aryl halide and a terminal alkyne, is a prominent example. While specific studies on this compound are not extensively detailed in the provided results, the Sonogashira reaction of 5-substituted 3,4-dihalo-2(5H)-furanones has been investigated, providing insights into the coupling of similar structures. sioc-journal.cn The reaction of 2-iodo-4-(phenylchalcogenyl)-1-butenes with terminal alkynes proceeds smoothly at room temperature in the presence of a palladium catalyst, often without the need for a phosphine (B1218219) ligand. nih.gov

The Hiyama coupling involves the cross-coupling of an organosilicon reagent with an organic halide. A diastereoselective palladium(0)-catalyzed Hiyama cross-coupling of gem-difluoroalkenes with organosiloxanes has been developed for the synthesis of monofluoroalkenes. nih.gov This method has shown to be effective in installing various functional groups, including alkyl groups, which can be challenging with other coupling methods. nih.gov

The Chan-Lam coupling is a copper-catalyzed reaction that can be mechanistically similar to palladium-catalyzed processes and is often considered in the same context of modern coupling methodologies. It typically involves the formation of a carbon-heteroatom bond.

A general catalytic cycle for these palladium-catalyzed reactions is depicted below:

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partners | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Sonogashira | Aryl Iodide, Terminal Alkyne | Pd(PPh₃)₄, CuI | C(sp)-C(sp²) |

| Hiyama | Aryl Iodide, Organosilane | Pd(dba)₂, Ligand | C(sp²)-C(sp²) |

| Chan-Lam | Aryl Boronic Acid, Phenol/Amine | Cu(OAc)₂, Base | C-O / C-N |

This table provides a generalized overview. Specific conditions can vary significantly.

Copper-Catalyzed Carbon-Oxygen Bond Formation (e.g., Ullmann Coupling)

The Ullmann condensation, a copper-catalyzed reaction, is a classic method for forming carbon-oxygen bonds, particularly for the synthesis of diaryl ethers. organic-chemistry.orgwikipedia.org This reaction typically involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst at elevated temperatures. wikipedia.org While traditional Ullmann reactions required harsh conditions, modern modifications have led to milder and more efficient protocols. organic-chemistry.org

The mechanism of the Ullmann-type reaction is thought to involve a copper(I) species that undergoes oxidative addition with the aryl halide. organic-chemistry.org For C-O bond formation, a copper(I) alkoxide is a key intermediate. wikipedia.org The reaction is particularly effective for aryl iodides, which are more reactive than other aryl halides. wikipedia.org

Copper-catalyzed cross-coupling reactions have become a versatile methodology for constructing carbon-heteroatom bonds. nih.gov Although the direct Ullmann coupling of this compound is not explicitly detailed, the principles of the reaction are highly applicable. The reaction of an aryl halide with an alcohol, catalyzed by copper, is a powerful method for C(sp²)-O bond formation. nih.gov

Table 2: Key Features of the Ullmann Condensation for C-O Bond Formation

| Feature | Description |

|---|---|

| Reactants | Aryl Halide (e.g., this compound), Alcohol/Phenol |

| Catalyst | Copper (metal or salts) wikipedia.org |

| Typical Solvents | High-boiling polar solvents (e.g., NMP, DMF) wikipedia.org |

| Key Intermediate | Copper(I) alkoxide wikipedia.org |

Application of Hypervalent Iodine Reagents in Oxidative Functionalization and Iodination

Hypervalent iodine reagents have emerged as powerful and environmentally benign tools in organic synthesis for a variety of transformations, including oxidative functionalization and iodination. nih.govarkat-usa.org These reagents can facilitate the formation of carbon-heteroatom and carbon-carbon bonds under mild conditions. nih.gov

In the context of synthesizing iodinated phenols, hypervalent iodine reagents can be used for direct iodination. For instance, the reaction of phenols with iodine in the presence of a hypervalent iodine compound can lead to the formation of iodo-substituted phenols.

Furthermore, hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene (B116549) (DIB), are effective in oxidizing phenolic compounds. nih.gov These reagents can also be used to generate electrophilic synthons, a concept known as umpolung, which opens up novel synthetic pathways. researchgate.net The versatility of hypervalent iodine reagents extends to their use as catalysts and recyclable reagents, enhancing their synthetic utility. arkat-usa.org

The synthesis of hypervalent iodine reagents themselves often involves the oxidation of iodoarenes. arkat-usa.org For example, [bis(acyloxy)iodo]arenes can be prepared by oxidizing an iodoarene in the presence of a carboxylic acid. arkat-usa.org

Development of Transition Metal-Free Synthetic Protocols

While transition-metal-catalyzed reactions are highly effective, the development of transition-metal-free synthetic protocols is a growing area of interest due to the potential for reduced cost, toxicity, and environmental impact. nih.govlboro.ac.ukchemrxiv.org

One notable approach involves the use of singlet oxygen in an oxidation-dehydration sequence to transform 1,3-dienes into 2,5-diarylfurans. nih.govlboro.ac.ukchemrxiv.org This method circumvents the need for metal catalysts and can be adapted for continuous flow synthesis, which offers advantages in terms of safety and yield. nih.govlboro.ac.ukchemrxiv.org

Another strategy in transition-metal-free synthesis involves the use of iodonium salts as reactive electrophilic reagents. chemrxiv.org These can be used for the arylation and vinylation of nucleophiles, such as sulfur compounds, under mild, base-free conditions. chemrxiv.org This methodology allows for the introduction of an aryl or vinyl group while retaining an iodo group for further functionalization. chemrxiv.org

Derivatization Strategies for this compound

The functional groups present in this compound, namely the phenolic hydroxyl group and the aryl iodide moiety, offer multiple avenues for derivatization, allowing for the synthesis of a wide range of more complex molecules.

Etherification Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group can be readily converted into an ether linkage through various etherification reactions. A common method is the Williamson ether synthesis, where the phenol is first deprotonated with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Palladium-catalyzed cross-coupling reactions, as discussed earlier, can also be employed for the synthesis of aryl ethers. The Chan-Lam coupling, for instance, provides a route to form C-O bonds between a boronic acid and a phenol.

Functional Group Transformations Involving the Aryl Iodide Moiety

The aryl iodide moiety is a versatile functional group that can participate in a wide array of transformations, particularly cross-coupling reactions. As detailed in section 2.3.1, the iodo group can be replaced with various substituents using palladium-catalyzed reactions like the Sonogashira, Suzuki, and Heck reactions. nih.gov

These reactions allow for the introduction of alkynyl, aryl, and vinyl groups, respectively, at the 4-position of the difluorophenol ring. The reactivity of the aryl iodide makes it an excellent substrate for these transformations, often proceeding under mild conditions. nih.gov

Mechanistic Investigations and Reactivity Profiles of 2,5 Difluoro 4 Iodophenol Systems

Nucleophilic Aromatic Substitution (SNAr) Mechanisms on Fluorinated Iodophenols

Nucleophilic aromatic substitution (SNAr) is a critical reaction class for the functionalization of aromatic rings, particularly those bearing electron-withdrawing groups. wikipedia.org In the context of 2,5-Difluoro-4-iodophenol, the reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orgpressbooks.pub The subsequent departure of a leaving group restores the aromaticity of the ring.

The presence of fluorine atoms on the aromatic ring of this compound significantly enhances its electrophilicity, making it more susceptible to nucleophilic attack. nih.gov Fluorine is the most electronegative element and exerts a powerful electron-withdrawing inductive effect (-I effect). stackexchange.comreddit.com This effect polarizes the carbon-fluorine bond, drawing electron density away from the aromatic ring and creating a partial positive charge on the ring carbons. This increased electrophilicity facilitates the initial attack by a nucleophile, which is often the rate-determining step in SNAr reactions. masterorganicchemistry.comstackexchange.com

| Substituent Effect | Description | Impact on SNAr Reactivity |

|---|---|---|

| Inductive Effect (-I) of Fluorine | Strong electron withdrawal due to high electronegativity. stackexchange.comreddit.com | Increases ring electrophilicity, facilitating nucleophilic attack. stackexchange.com |

| Resonance Effect (+R) of Fluorine | Electron donation from lone pairs. | Generally outweighed by the strong -I effect in SNAr. stackexchange.com |

| Stabilization of Meisenheimer Complex | Electron-withdrawing groups stabilize the negative charge of the intermediate. pressbooks.pub | Lowers the activation energy, accelerating the reaction. stackexchange.com |

In traditional SN1 and SN2 reactions, iodide is an excellent leaving group due to its large size, high polarizability, and the relative weakness of the carbon-iodine bond. pearson.com However, in the context of SNAr reactions, the bond-breaking step is typically not the rate-determining step. masterorganicchemistry.com The rate is more dependent on the stability of the Meisenheimer intermediate.

Interestingly, in SNAr reactions, the reactivity order of halogens as leaving groups is often the reverse of that seen in aliphatic nucleophilic substitution, with fluoride (B91410) being a better leaving group than iodide. masterorganicchemistry.comreddit.com This is because the high electronegativity of fluorine has a more significant impact on stabilizing the intermediate and facilitating the initial nucleophilic attack than the ease of C-X bond cleavage. stackexchange.com

Electrophilic Aromatic Substitution (EAS) Patterns

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds, involving the replacement of a hydrogen atom with an electrophile. leah4sci.comyoutube.com The regiochemical outcome of EAS reactions on substituted benzenes is dictated by the electronic nature and position of the existing substituents. masterorganicchemistry.com

In the case of this compound, the hydroxyl group is a powerful activating group and an ortho-, para-director due to its strong +R effect, which donates electron density to the aromatic ring and stabilizes the arenium ion intermediate. researchgate.net Conversely, the fluorine and iodine atoms are deactivating groups due to their -I effects, which withdraw electron density from the ring. taylorandfrancis.com However, halogens are also ortho-, para-directors because their +R effect, although weaker than their -I effect, can still stabilize the arenium ion intermediate when the electrophile attacks at the ortho or para positions. taylorandfrancis.com

The directing effects of the substituents on this compound are as follows:

Hydroxyl group (-OH): Strongly activating, ortho-, para-directing.

Fluorine atoms (-F): Deactivating, ortho-, para-directing.

Iodine atom (-I): Deactivating, ortho-, para-directing.

The positions available for electrophilic attack are C3 and C6. The hydroxyl group strongly directs to the ortho position (C6). The fluorine at C2 directs to its para position (C5, already substituted) and its ortho position (C3). The fluorine at C5 directs to its ortho positions (C4 and C6, both substituted). The iodine at C4 directs to its ortho positions (C3 and C5, C5 is substituted). Therefore, the primary site of electrophilic attack is predicted to be C6, with potential for some substitution at C3, influenced by the interplay of these directing effects and steric hindrance.

Halogen exchange (Halex) reactions, where one halogen is replaced by another, can be a competitive pathway in the halogenation of haloaromatic compounds. nih.gov In the context of this compound, the introduction of a more reactive halogen, such as bromine or chlorine, could potentially lead to the displacement of the iodine atom. This is particularly relevant in reactions that may proceed through intermediates where the carbon-iodine bond is weakened.

Furthermore, competitive pathways can arise from the different possible sites of electrophilic attack. While the directing effects provide a guide to the major product, mixtures of isomers can be formed. The reaction conditions, including the nature of the electrophile, the solvent, and the temperature, can influence the regioselectivity and the extent of any competitive halogen exchange.

Radical Reaction Pathways in Halogenated Phenols

In addition to ionic pathways, halogenated phenols can participate in radical reactions. These reactions are often initiated by light (photolysis) or radical initiators and can lead to a variety of products through different mechanisms. nih.gov

Theoretical studies on the reaction of phenol (B47542) with hydroxyl radicals have shown that there are four main possible reaction pathways:

Hydrogen abstraction from the hydroxyl group: This forms a phenoxyl radical. researchgate.netresearchgate.net

Radical addition to the ortho position: This forms a hydroxycyclohexadienyl radical. researchgate.netresearchgate.net

Radical addition to the meta position: This also forms a hydroxycyclohexadienyl radical. researchgate.netresearchgate.net

Radical addition to the para position: This forms a hydroxycyclohexadienyl radical. researchgate.netresearchgate.net

Base-Promoted Homolytic Aromatic Substitution (BHAS)

No studies detailing the Base-Promoted Homolytic Aromatic Substitution (BHAS) of this compound were found.

Investigations into Electron Transfer Processes

No investigations into the electron transfer processes involving this compound have been documented in the searched resources.

Computational Elucidation of Reaction Mechanisms

Transition State Analysis and Reaction Pathway Mapping

There is no available data on the transition state analysis or reaction pathway mapping for any reaction involving this compound.

Energetic Profiling of Key Mechanistic Steps

No energetic profiling of mechanistic steps for reactions with this compound could be located.

Advanced Spectroscopic and Structural Characterization in Research

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman Spectroscopy) for Functional Group Analysis and Structural Assignment

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule and confirming its structural arrangement. The vibrational modes of 2,5-Difluoro-4-iodophenol are characteristic of a substituted benzene (B151609) ring.

In the FTIR spectrum , the presence of the hydroxyl (-OH) group is typically identified by a broad absorption band in the region of 3200-3600 cm⁻¹. The C-O stretching vibration is expected to appear in the 1260-1180 cm⁻¹ range. Aromatic C-H stretching vibrations are generally observed around 3000-3100 cm⁻¹. The carbon-carbon stretching vibrations within the aromatic ring give rise to characteristic bands in the 1450-1600 cm⁻¹ region. The C-F stretching vibrations are expected to produce strong absorptions in the 1100-1300 cm⁻¹ range, potentially overlapping with the C-O stretch. The C-I stretching vibration is found at lower wavenumbers, typically in the 500-600 cm⁻¹ region.

Raman spectroscopy provides complementary information. Aromatic ring vibrations, particularly the ring breathing mode, often give rise to strong and sharp signals. The C-F and C-I bonds also have characteristic Raman signals. For instance, studies on similar halogenated phenols have shown that the intensity of the 1600 cm⁻¹ Raman band, corresponding to a phenyl ring vibration, can be a useful measure for quantification. researchgate.net The analysis of both FTIR and Raman spectra, often aided by computational predictions, allows for a comprehensive assignment of the vibrational modes and confirmation of the compound's structure. nih.govnih.gov

Table 1: Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | FTIR Wavenumber (cm⁻¹) | Raman Shift (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| -OH | ~3400 (broad) | ~3400 | O-H Stretch |

| Aromatic C-H | ~3080 | ~3080 | C-H Stretch |

| Aromatic C=C | ~1600, ~1500, ~1450 | ~1600, ~1500 | C=C Stretch |

| C-F | ~1250, ~1150 | ~1250, ~1150 | C-F Stretch |

| C-O | ~1200 | ~1200 | C-O Stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Comprehensive Structure Elucidation and Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's carbon-hydrogen framework and the positions of the fluorine substituents.

¹H NMR spectroscopy provides information about the number and environment of the protons in the molecule. For this compound, two distinct signals are expected for the two aromatic protons. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the fluorine and iodine atoms and the electron-donating effect of the hydroxyl group. The proton ortho to the hydroxyl group is expected to be the most deshielded. Spin-spin coupling between the protons and with the fluorine atoms will result in complex splitting patterns, which can be used to confirm their relative positions. libretexts.org

¹³C NMR spectroscopy reveals the number of unique carbon atoms and their chemical environments. In this compound, six distinct signals are expected for the aromatic carbons. The carbon atoms bonded to the electronegative fluorine, oxygen, and iodine atoms will be significantly shifted downfield. The carbon-fluorine coupling constants (¹JCF, ²JCF, etc.) provide crucial information for assigning the signals to the correct carbon atoms. For instance, the carbon directly attached to a fluorine atom will show a large one-bond coupling constant. researchgate.net

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and its wide chemical shift range. wikipedia.orgbiophysics.org For this compound, two distinct signals are expected for the two fluorine atoms at positions 2 and 5. The chemical shifts will be influenced by the other substituents on the ring. ucsb.edu Coupling between the two fluorine atoms (⁴JFF) and with the aromatic protons (³JHF and ⁴JHF) can be observed, further confirming the substitution pattern and allowing for the differentiation from other difluoro-iodophenol isomers. ucsb.edunih.gov

Table 2: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~7.2 | ddd | H-6 |

| ~6.9 | ddd | H-3 | |

| ¹³C | ~150 | d | C-1 (C-OH) |

| ~155 (¹JCF ≈ 240 Hz) | d | C-2 (C-F) | |

| ~115 | dd | C-3 | |

| ~90 | d | C-4 (C-I) | |

| ~158 (¹JCF ≈ 250 Hz) | d | C-5 (C-F) | |

| ~110 | dd | C-6 | |

| ¹⁹F | ~ -120 | d | F-5 |

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₆H₃F₂IO), the calculated molecular weight is approximately 255.99 g/mol . chemsrc.com

In a typical mass spectrum, a prominent molecular ion peak ([M]⁺) would be expected at m/z corresponding to the molecular weight. The isotopic pattern of iodine (¹²⁷I is 100% abundant) simplifies the interpretation of the molecular ion region.

The fragmentation of halogenated phenols in the mass spectrometer is a competitive process. rsc.orgrsc.org Key fragmentation pathways for this compound would likely involve:

Loss of a halogen atom: The cleavage of the C-I bond is a facile process, leading to a significant fragment ion at [M-I]⁺. Loss of a fluorine atom ([M-F]⁺) is also possible but generally less favorable than the loss of iodine.

Loss of CO: A characteristic fragmentation of phenols is the elimination of a molecule of carbon monoxide, leading to a cyclopentadienyl (B1206354) cation derivative.

Loss of CHO: Elimination of a formyl radical is another common fragmentation pathway for phenols. docbrown.info

Loss of HF: The elimination of hydrogen fluoride (B91410) is a possibility for fluorinated compounds.

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 256 | [C₆H₃F₂IO]⁺ | Molecular Ion |

| 129 | [C₆H₃F₂O]⁺ | Loss of I |

| 228 | [C₅H₃F₂IO]⁺ | Loss of CO |

X-ray Diffraction Studies of Related Halophenols and Their Complexes for Solid-State Structure Analysis

Studies on other halogenated phenols, such as 4-halophenols and trihalophenols, have revealed common structural motifs. acs.org The crystal packing is often dominated by hydrogen bonding involving the phenolic hydroxyl group, which can form chains or more complex networks. Halogen bonding, an attractive interaction between a halogen atom and a nucleophilic site, can also play a significant role in directing the crystal packing, particularly with iodine. rsc.org

High-Performance Liquid Chromatography (HPLC) Method Development for Analytical Separation and Purification Strategies

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation, purification, and quantitative analysis of this compound. The development of a robust HPLC method is crucial for ensuring the purity of the compound and for its analysis in various matrices.

Given the phenolic nature of the compound, reversed-phase HPLC (RP-HPLC) is the most common approach. chromatographyonline.com In this mode, a nonpolar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

For halogenated and fluorinated compounds, pentafluorophenyl (PFP) stationary phases can offer alternative selectivity compared to traditional alkyl phases. researchgate.netresearchgate.netchromatographyonline.com These phases can engage in dipole-dipole, π-π, and ion-exchange interactions in addition to hydrophobic interactions, which can be advantageous for separating positional isomers. rsc.org

Method development for this compound would involve optimizing several parameters:

Column Chemistry: C18, C8, or PFP columns would be suitable choices.

Mobile Phase Composition: A gradient elution with increasing organic modifier (acetonitrile or methanol) is typically used to achieve good separation of the target compound from any impurities. The addition of a small amount of acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase is often necessary to suppress the ionization of the phenolic hydroxyl group and obtain sharp, symmetrical peaks.

Detection: A UV detector is commonly used for phenolic compounds, with the detection wavelength set at or near the absorbance maximum of this compound. Mass spectrometric detection (LC-MS) can provide additional confirmation of the analyte's identity. purdue.edu

The retention time of this compound in an RP-HPLC system will be influenced by its polarity, which is determined by the interplay of the hydroxyl, fluoro, and iodo substituents.

Computational Chemistry and Theoretical Aspects of 2,5 Difluoro 4 Iodophenol

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties of molecules. nih.govmdpi.com By calculating the electron density, DFT methods can predict a wide range of molecular characteristics, offering valuable insights into the reactivity and behavior of 2,5-Difluoro-4-iodophenol.

Molecular Orbital Analysis (e.g., HOMO/LUMO Energetics, Orbital Coefficients)

At the heart of understanding a molecule's reactivity lies the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated in a chemical reaction, while the LUMO is the orbital that is most likely to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter, as a smaller gap generally indicates higher reactivity. rsc.org

For this compound, the presence of three different halogen substituents on the phenol (B47542) ring significantly influences the energies and spatial distributions of these frontier orbitals. The fluorine atoms, being highly electronegative, exert a strong inductive electron-withdrawing effect, which can lower the energy of the HOMO. Conversely, the iodine atom, being larger and more polarizable, can have a more complex influence, including potential involvement in π-interactions. chegg.com The oxygen atom of the hydroxyl group also possesses a lone pair of electrons that can participate in resonance, further shaping the molecular orbitals. researchgate.net

Quantum chemical calculations can provide precise values for the HOMO and LUMO energies, as well as the orbital coefficients for each atom in the molecule. nih.gov This information helps to identify the regions of the molecule that are most susceptible to electrophilic or nucleophilic attack. For instance, a large orbital coefficient on a particular atom in the HOMO suggests that this atom is a likely site for electrophilic attack.

Table 1: Illustrative Frontier Orbital Data for Substituted Phenols

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Phenol | -8.5 | 1.2 | 9.7 |

| 4-Fluorophenol | -8.6 | 1.1 | 9.7 |

| 4-Iodophenol | -8.4 | 0.9 | 9.3 |

| This compound | (Predicted) Lower | (Predicted) Lower | (Predicted) Smaller |

Note: The values for this compound are predicted based on general substituent effects and require specific DFT calculations for confirmation.

Electrostatic Potential Surface Mapping

An electrostatic potential (ESP) surface map is a valuable visualization tool that illustrates the charge distribution within a molecule. mdpi.com It is generated by calculating the electrostatic potential at a particular electron density surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are therefore susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are likely sites for nucleophilic attack. mdpi.com

For this compound, the ESP map would reveal several key features. The oxygen atom of the hydroxyl group would exhibit a region of high negative potential due to its lone pairs. The fluorine atoms, with their high electronegativity, would also contribute to negative potential regions. Conversely, the hydrogen atom of the hydroxyl group would show a positive potential. Interestingly, the iodine atom can exhibit a phenomenon known as a "σ-hole," a region of positive electrostatic potential on the outermost portion of the iodine atom along the C-I bond axis, making it a potential site for interaction with nucleophiles. researchgate.net The aromatic ring itself will show a complex pattern of electron density due to the interplay of the various substituents. researchgate.net

Quantum Chemical Calculations for Conformational Analysis and Energetic Stability

Molecules are not static entities; they can adopt different spatial arrangements of their atoms, known as conformations. Quantum chemical calculations are instrumental in determining the relative energies of these different conformations and identifying the most stable structure. nih.gov

For this compound, the primary conformational flexibility arises from the rotation of the hydroxyl group. By performing a series of calculations at different dihedral angles of the C-C-O-H bond, a potential energy surface can be generated. This surface reveals the energy barriers to rotation and identifies the lowest energy (most stable) conformation. The presence of the ortho-fluorine atom can influence the preferred orientation of the hydroxyl group through steric interactions or hydrogen bonding.

Theoretical Models for Understanding Substituent Effects on Reactivity and Selectivity

The reactivity and regioselectivity of electrophilic aromatic substitution reactions on a substituted benzene (B151609) ring are governed by the electronic and steric effects of the substituents. chemistrysteps.comlumenlearning.com Theoretical models provide a quantitative framework for understanding these effects.

Quantification of Inductive and Resonance Effects of Fluorine and Iodine

Substituents influence the electron density of an aromatic ring through two primary mechanisms: the inductive effect and the resonance effect. lumenlearning.com

Inductive Effect (-I): This effect is transmitted through the sigma bonds and is related to the electronegativity of the substituent. libretexts.org Both fluorine and iodine are more electronegative than carbon and therefore exert an electron-withdrawing inductive effect, deactivating the ring towards electrophilic substitution. libretexts.orgquora.com Fluorine is the most electronegative element and thus has the strongest -I effect. chegg.com

Resonance Effect (+R): This effect involves the delocalization of lone pair electrons from the substituent into the pi system of the aromatic ring. quora.com Both fluorine and iodine have lone pairs that can be donated to the ring, which is an electron-donating resonance effect. This effect tends to activate the ring, particularly at the ortho and para positions. chemistrysteps.com However, the effectiveness of this resonance donation depends on the overlap between the p-orbitals of the substituent and the carbon atom of the ring. The 2p orbital of fluorine can overlap more effectively with the 2p orbital of carbon than the larger 5p orbital of iodine. chegg.com

Steric Hindrance and its Impact on Reaction Outcomes

Beyond electronic effects, the sheer size of the substituents can play a significant role in determining the outcome of a reaction. This is known as steric hindrance. sioc-journal.cnoup.com In the case of this compound, the iodine atom is considerably larger than the fluorine atoms.

This steric bulk can influence the regioselectivity of reactions. For example, in an electrophilic aromatic substitution reaction, attack at the positions adjacent to the large iodine atom might be disfavored due to steric clashes between the incoming electrophile and the iodine atom. chemrxiv.org Theoretical models can be used to calculate the steric energy associated with different reaction pathways, helping to predict which products are likely to form. This is particularly important in highly substituted rings where multiple positions could potentially react.

Prediction of Spectroscopic Signatures and Their Correlation with Experimental Data

No published research data is currently available for this topic.

Role As a Building Block in Complex Molecular Synthesis and Advanced Materials Research

Precursor for Fluoro-Iodo Aromatic and Heterocyclic Systems

The unique substitution pattern of 2,5-Difluoro-4-iodophenol, particularly its ortho-iodophenol moiety, makes it an ideal precursor for a variety of aromatic and heterocyclic compounds. The presence of the iodine atom allows for numerous carbon-carbon and carbon-heteroatom bond-forming reactions, while the fluorine atoms and the hydroxyl group can be used to tune the electronic properties and reactivity of the resulting molecules.

Benzofurans and pyrazoles are significant heterocyclic scaffolds found in many biologically active compounds and pharmaceuticals. rsc.orgnih.gov The synthesis of these structures often relies on precursors that can undergo cyclization reactions, and iodophenols are common starting materials for such transformations.

Benzofuran (B130515) Synthesis: The synthesis of benzofuran derivatives frequently involves the reaction of an o-iodophenol with a terminal alkyne, followed by an intramolecular cyclization. A widely used method is the Sonogashira coupling, which utilizes a palladium and copper co-catalyst system to couple the alkyne to the iodinated position of the phenol (B47542). nih.gov The resulting 2-alkynylphenol intermediate can then undergo cyclization to form the benzofuran ring. Given its structure, this compound is a suitable substrate for these palladium- and copper-catalyzed methods to produce highly functionalized 5,8-difluorobenzofurans. nih.gov

Table 1: Common Catalytic Systems for Benzofuran Synthesis from Iodophenols

| Catalyst System | Reaction Type | Product |

|---|---|---|

| Pd(PPh₃)₂Cl₂ / CuI | Sonogashira Coupling / Cyclization | Substituted Benzofurans nih.gov |

| Hypervalent Iodine Reagents | Oxidative Cyclization | 2-Arylbenzofurans organic-chemistry.org |

Interactive Data Table: Benzofuran Synthesis Methods This table summarizes common methods for synthesizing benzofuran derivatives where a compound like this compound could serve as a key starting material.

| Method | Key Reagents | Potential Product from this compound | Reference |

|---|---|---|---|

| Palladium/Copper-Catalyzed Coupling-Cyclization | Terminal Alkyne, Pd Catalyst, Cu Co-catalyst, Base | Substituted 5,8-difluorobenzofuran | nih.gov |

| Metal-Free Oxidative Cyclization | ortho-hydroxystilbene (formed in situ), Hypervalent Iodine Reagent | 2-Aryl-5,8-difluorobenzofuran | organic-chemistry.org |

| One-Pot Copper-Catalyzed Reaction | Acyl Chloride, Phosphorus Ylide | Functionalized 5,8-difluorobenzofuran | organic-chemistry.org |

Pyrazole (B372694) Synthesis: While direct synthesis from this compound is less commonly documented, the functional groups allow for its conversion into intermediates suitable for pyrazole formation. For instance, the phenolic hydroxyl group can direct reactions or be transformed to participate in cyclocondensation reactions. General methods for pyrazole synthesis include the reaction of 1,3-dicarbonyl compounds with hydrazines or the cycloaddition of alkynes with diazo compounds. nih.govorientjchem.org this compound could be elaborated into a diketone or an acetylenic ketone, which could then be reacted with a hydrazine (B178648) derivative to form a fluorinated and iodinated phenylpyrazole. nih.gov The resulting fluoro-iodo-substituted pyrazole derivatives are valuable targets in medicinal chemistry research. nih.gov

Key Intermediate in Multi-Step Synthetic Sequences for Academic Research Targets

In organic synthesis, the assembly of complex molecules often requires starting materials with multiple, orthogonally reactive functional groups. This compound is an excellent example of such a key intermediate, enabling chemists to build molecular complexity in a controlled, stepwise manner. mit.edu The challenge in many multi-step syntheses is the efficient coupling of molecular fragments without the need for extensive purification of unstable intermediates. nih.gov

The utility of this compound lies in the distinct reactivity of its functional groups:

The Phenolic Hydroxyl Group: This group can be readily etherified, esterified, or used as a nucleophile. It can also be used as a directing group in electrophilic aromatic substitution.

The Iodine Atom: This is the most versatile site for cross-coupling reactions. It can participate in a wide array of transformations, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-heteroatom bonds. This allows for the introduction of diverse aryl, alkyl, or amino groups at this position.

The Fluorine Atoms: These atoms are generally unreactive under common cross-coupling conditions. Their primary role is to modulate the electronic properties (pKa, oxidation potential) and lipophilicity of the molecule and its downstream derivatives. They can also engage in specific non-covalent interactions.

A hypothetical synthetic sequence could involve first protecting or modifying the hydroxyl group, then performing a palladium-catalyzed cross-coupling reaction at the iodine position, and finally deprotecting or further modifying the hydroxyl group. This stepwise approach allows for the precise construction of complex target molecules that are often pursued in academic research for their potential biological or material properties. mit.edunih.gov The development of such multi-step syntheses, especially using continuous flow techniques, is a major goal in modern chemistry to streamline the production of complex molecules. mit.edu

Research on the Influence of Halogenated Phenol Incorporation into Polymeric Structures

Phenolic compounds are fundamental monomers for various polymers, including phenolic resins and polycarbonates. specialchem.com The incorporation of halogenated phenols, such as this compound, into polymeric structures is an area of research focused on creating materials with enhanced properties.

The phenolic hydroxyl group of this compound provides the necessary reactive site for polymerization. For instance, it can react with phosgene (B1210022) or a phosgene equivalent in the presence of a base to form a polycarbonate, or with formaldehyde (B43269) to create a phenolic resin. specialchem.com

The inclusion of halogen atoms in the polymer backbone has several predictable effects:

Flame Retardancy: Halogenated polymers often exhibit improved flame resistance. Upon heating, the carbon-halogen bonds can break to release halogen radicals, which interfere with the radical chain reactions of combustion.

Chemical and Thermal Stability: The strong carbon-fluorine bond, in particular, can increase the chemical inertness and thermal stability of the resulting polymer.

Modified Electronic Properties: Introducing polar C-F and C-I bonds into a polymer can alter its dielectric constant, conductivity, and energy levels, which is particularly relevant for creating organic semiconductors or materials for electronic applications.

Solubility and Morphology: The presence of halogens affects the polarity and intermolecular forces of the polymer chains, which can be used to control the material's solubility in different solvents and influence its solid-state morphology.

Table 2: Predicted Effects of Halogenated Phenol Incorporation in Polymers

| Property | Influence of Halogenation |

|---|---|

| Flame Retardancy | Increased due to radical trapping mechanisms |

| Thermal Stability | Generally increased, especially with fluorine |

| Chemical Resistance | Increased due to strong C-F bonds |

| Electronic Properties | Modified energy levels, useful for organic electronics |

| Adhesion | Can be improved for use in high-performance coatings |

Design of Functional Molecules Leveraging Halogen Bonding or Aromatic Interactions in Supramolecular Chemistry

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions. This compound is an excellent candidate for designing functional molecules in this field due to its capacity for strong and directional halogen bonding, as well as standard aromatic interactions.

Halogen Bonding: A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site on another molecule. nih.gov The strength of this bond increases with the polarizability of the halogen (I > Br > Cl > F) and the presence of electron-withdrawing groups on the same molecule.

In this compound, the two electron-withdrawing fluorine atoms significantly increase the positive electrostatic potential of the σ-hole on the iodine atom. acs.org This makes the iodine a powerful halogen bond donor. This strong, directional interaction can be exploited in crystal engineering to control the arrangement of molecules in the solid state or to design host-guest complexes and liquid crystals. nih.govnih.gov The interaction is highly specific, often occurring with Lewis bases such as carbonyl oxygens or nitrogen atoms in other molecules, with interaction distances significantly shorter than the sum of the van der Waals radii. acs.org

Aromatic Interactions: The electron-deficient nature of the fluorinated aromatic ring can also promote π-π stacking interactions with electron-rich aromatic systems. This provides another tool for directing the self-assembly of molecules into well-defined supramolecular architectures. The interplay between strong, directional halogen bonds and weaker, less-directional aromatic interactions allows for the construction of complex and functional materials.

Future Research Perspectives and Emerging Paradigms for Difluoro Iodophenols

Development of Sustainable and Atom-Economical Synthetic Methodologies

The principles of green chemistry are increasingly guiding synthetic strategies, demanding high efficiency and minimal waste. Atom economy, a concept that measures the proportion of reactant atoms incorporated into the final product, is a key metric in this paradigm. wiley-vch.de Future research on difluoro-iodophenols will prioritize the development of synthetic routes that maximize this efficiency.

Traditional multi-step syntheses often generate significant waste and require harsh conditions. Emerging methodologies aim to circumvent these limitations. One promising area is the use of iodine-catalyzed reactions, which are often highly atom-economical. dntb.gov.uarsc.org For instance, methods for the iodosulfenylation of alkynes have been developed that are 100% atom-economical, proceeding without the need for external reagents. rsc.org Adapting such principles to the synthesis of 2,5-Difluoro-4-iodophenol and its precursors could involve direct, one-pot C-H iodination or fluorination of simpler phenolic systems, catalyzed by environmentally benign reagents. The goal is to move away from classical methods that use stoichiometric, and often toxic, reagents towards catalytic cycles that generate water as the primary byproduct. rsc.org

Table 1: Principles of Atom-Economical Synthesis

| Principle | Description | Relevance to Difluoro-iodophenol Synthesis |

|---|---|---|

| Atom Economy | Maximizes the incorporation of atoms from reactants into the desired product. wiley-vch.deresearchgate.net | Designing syntheses where all or most atoms of the fluorinating and iodinating agents are transferred to the phenol (B47542) backbone. |

| Catalysis | Use of catalytic reagents in small amounts over stoichiometric reagents. | Employing catalysts (e.g., iodine, transition metals) to facilitate fluorination and iodination, which can be recovered and reused. dntb.gov.uaresearchgate.net |

| Waste Minimization | Preventing waste generation is preferable to treating it afterward. wiley-vch.de | Choosing reaction pathways that avoid the formation of inorganic salts and other byproducts common in older halogenation methods. |

| Renewable Feedstocks | Utilizing raw materials derived from renewable sources. wiley-vch.de | Exploring bio-based phenolic precursors for the synthesis of the core structure. |

Exploration of Novel Catalytic Systems for Regioselective Functionalization

The this compound molecule possesses several distinct reactive sites: the phenolic hydroxyl group, the carbon-iodine bond, and the available carbon-hydrogen bonds on the aromatic ring. A significant challenge and area of future research lie in developing catalytic systems that can selectively target one of these sites in the presence of the others (regioselectivity).

For example, the carbon-iodine bond is a prime target for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to form new carbon-carbon or carbon-heteroatom bonds. Future work will focus on designing catalysts, potentially based on palladium, copper, or nickel, that can activate the C-I bond without disturbing the C-F bonds or the phenol group. Conversely, catalysts could be developed to selectively activate a specific C-H bond for further functionalization, allowing for the introduction of new substituents at precise locations. Ruthenium-based catalysts have shown promise in designing new, complex synthetic processes through mechanistic reasoning. researchgate.net The ultimate goal is to create a "toolbox" of catalysts that allows chemists to modify the difluoro-iodophenol scaffold at will, building molecular complexity in a controlled and predictable manner.

Advanced Computational Modeling for De Novo Molecular Design and Property Prediction

Computational chemistry and artificial intelligence are revolutionizing molecular science. nih.gov De novo molecular design, which involves creating novel molecules from scratch using computer algorithms, is a particularly powerful approach. nih.govresearchgate.net For difluoro-iodophenols, these computational tools offer a way to explore the vast chemical space of potential derivatives and identify candidates with optimized properties for specific applications, such as drug discovery or materials science. researchgate.netarxiv.org

Algorithms can use the this compound structure as a starting fragment and systematically modify it, adding or changing functional groups. Machine learning models, trained on large datasets of chemical information, can then predict the properties of these virtual molecules, including their biological activity, solubility, and electronic characteristics. arxiv.org This in silico design-and-screen process can dramatically accelerate the discovery of new functional molecules by prioritizing the most promising candidates for laboratory synthesis, saving significant time and resources. arxiv.org

Table 2: Computational Approaches in Molecular Design

| Technique | Description | Application to Difluoro-iodophenols |

|---|---|---|

| De Novo Design | Generative models create novel molecular structures with desired properties. researchgate.net | Designing new drug candidates or functional materials based on the difluoro-iodophenol scaffold. |

| Machine Learning (ML) | Algorithms learn from data to predict molecular properties. nih.gov | Predicting the bioactivity, toxicity, or material properties of novel this compound derivatives. |

| Direct Preference Optimization (DPO) | An approach that fine-tunes generative models to produce molecules with more desirable characteristics. arxiv.orgarxiv.org | Guiding the generation of molecules toward specific therapeutic targets or material functions. |

| Quantum Mechanics (QM) Calculations | Simulates the electronic structure of molecules to predict reactivity and properties. | Calculating the reaction energetics for functionalization or predicting the spectroscopic properties of new derivatives. |

Integration into Novel Supramolecular Architectures and Next-Generation Functional Materials

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. The this compound molecule is exceptionally well-suited for this purpose due to its combination of hydrogen- and halogen-bond donors and acceptors.

The iodine atom is a potent halogen-bond donor, capable of forming strong, directional interactions with electron-donating atoms like oxygen or nitrogen. nih.gov The fluorine atoms can participate in weaker C-F···H hydrogen bonds and other dipole-dipole interactions, while the phenolic -OH group is a classic hydrogen bond donor and acceptor. nih.gov This rich set of interactions allows for the programmed self-assembly of this compound molecules into predictable patterns, such as chains, layers, or complex 3D networks. nih.govrsc.org

By co-crystallizing this compound with other complementary molecules, researchers can engineer "supramolecular synthons"—reliable interaction patterns that serve as building blocks for crystal engineering. nih.gov This approach could lead to the development of next-generation functional materials, such as:

Organic Ferroelectrics: Materials with spontaneous electric polarization, created by aligning the molecular dipoles in a crystalline lattice.

Porous Frameworks: Crystalline solids with defined channels and pores for gas storage or selective separation, built from halogen- and hydrogen-bonded networks.

Liquid Crystals: Fluids with long-range orientational order, where the specific interactions of the difluoro-iodophenol unit direct the alignment of molecules.

The ability to control the assembly of these molecules on a microscopic level opens a frontier for creating new materials with tailored electronic, optical, and physical properties.

Q & A

Q. What are the optimal storage conditions for 2,5-Difluoro-4-iodophenol to prevent degradation?

- Methodological Answer: Store the compound in a dark, airtight container at 2–8°C to minimize light-induced degradation and moisture absorption . Stability tests under accelerated conditions (e.g., 40°C/75% RH for 1–2 weeks) can empirically determine shelf life. Monitor purity via HPLC post-storage to validate stability.

Q. How can researchers confirm the purity of this compound after synthesis?

- Methodological Answer: Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) for quantitative purity assessment . Cross-validate with melting point analysis (expected range: 103–112°C for the 3,5-isomer; adjust for 2,5-substitution) . Mass spectrometry (MS) or H/F NMR can identify impurities (e.g., residual iodine or fluorination byproducts) .

Q. What spectroscopic techniques are suitable for characterizing this compound?

- Methodological Answer:

- NMR: H NMR (δ 5.8–7.2 ppm for aromatic protons), F NMR (δ -110 to -150 ppm for fluorines), and C NMR for backbone analysis .

- Mass Spectrometry: High-resolution ESI-MS to confirm molecular ion [M-H] at m/z 254.92 (calculated for CHFIO) .

- X-ray Crystallography: Resolve positional isomerism and confirm substituent geometry (e.g., compare with 4,4-difluoro-iodophenyl structures in ).

Advanced Research Questions

Q. What experimental strategies can elucidate reaction mechanisms involving this compound as a fluorinating agent?

- Methodological Answer:

- Kinetic Isotope Effects (KIE): Compare reaction rates using O-labeled phenol derivatives to probe nucleophilic/electrophilic pathways .

- Computational Modeling: Apply density functional theory (DFT) to map transition states (e.g., iodine-fluorine exchange barriers) using software like Gaussian or ORCA .

- Trapping Intermediates: Use radical scavengers (e.g., TEMPO) to test for radical fluorination mechanisms .

Q. How does the substitution pattern (fluoro and iodo groups) influence the electronic properties of this compound?

- Methodological Answer:

- Hammett Constants: Calculate σ (fluoro: +0.34) and σ (iodo: +0.18) to predict substituent effects on acidity (pKa) and reactivity .

- Electron Density Mapping: Use X-ray crystallography (as in ) or electrostatic potential surfaces (EPS) to visualize electron-withdrawing effects of fluorine and iodine.

- UV-Vis Spectroscopy: Compare absorption spectra (e.g., λ shifts) with analogs like 3,5-dichloro-4-fluoro-2-hydroxybenzoic acid .

Q. What methodological considerations are critical for assessing the photostability of this compound?

- Methodological Answer:

- Light Exposure Tests: Irradiate samples under UV (254 nm) and visible light (450 nm) for 24–72 hours. Monitor degradation via HPLC and track iodine release via ICP-MS .

- Quantum Yield Calculation: Use actinometry to quantify photodegradation efficiency. Compare with structurally similar iodophenols (e.g., 4-iodo-3,5-dimethylphenol ).

- Stabilizer Screening: Test antioxidants (e.g., BHT) or UV absorbers (e.g., benzophenone derivatives) to enhance photostability .

Key Recommendations for Researchers

- Positional Isomer Caution: The 2,5-substitution pattern may alter reactivity and stability compared to the 3,5-isomer. Validate all protocols with synthesized 2,5-isomer standards.

- Collaborative Validation: Cross-reference findings with computational models and isotopic labeling to resolve mechanistic ambiguities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.